molecular formula C9H7BrClFO B13467301 1-Bromo-3-(4-chloro-3-fluorophenyl)propan-2-one CAS No. 1806521-65-2

1-Bromo-3-(4-chloro-3-fluorophenyl)propan-2-one

Cat. No.: B13467301
CAS No.: 1806521-65-2
M. Wt: 265.50 g/mol
InChI Key: RGLBOVVNDLRWCF-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-chloro-3-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H7BrClFO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated ketone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(4-chloro-3-fluorophenyl)propan-2-one can be synthesized through a multi-step process. One common method involves the reaction of 4-chloro-3-fluorobenzene with bromine in the presence of a catalyst to form 1-bromo-4-chloro-3-fluorobenzene. This intermediate is then reacted with propan-2-one under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(4-chloro-3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

1-Bromo-3-(4-chloro-3-fluorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-chloro-3-fluorophenyl)propan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, making it useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-(4-chloro-3-fluorophenyl)propan-2-one is unique due to the specific arrangement of halogen atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

1806521-65-2

Molecular Formula

C9H7BrClFO

Molecular Weight

265.50 g/mol

IUPAC Name

1-bromo-3-(4-chloro-3-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H7BrClFO/c10-5-7(13)3-6-1-2-8(11)9(12)4-6/h1-2,4H,3,5H2

InChI Key

RGLBOVVNDLRWCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CBr)F)Cl

Origin of Product

United States

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